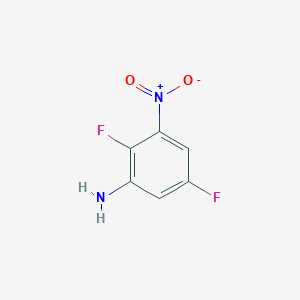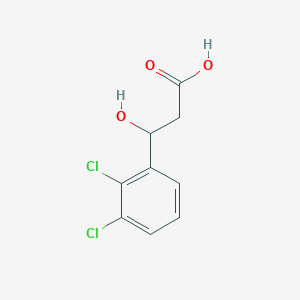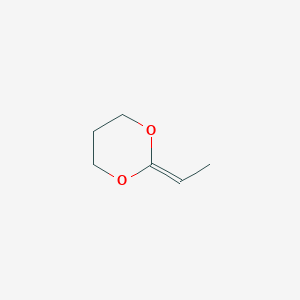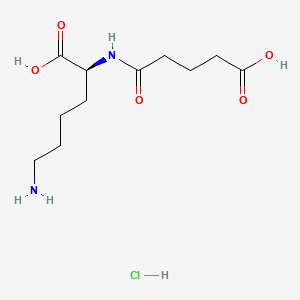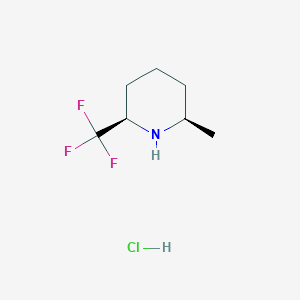
1-(5-Bromo-2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxyphenylpiperazine , is a chemical compound with the following structure:
C11H15BrN2O
This compound features a piperazine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It has applications in both research and industry due to its unique properties.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(5-Bromo-2-methoxyphenyl)piperazine. One common method involves the reaction of 5-bromo-2-methoxyaniline with piperazine under appropriate conditions. The bromine atom is introduced via electrophilic aromatic substitution.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound. Optimization of reaction conditions, reagent selection, and purification steps are crucial for large-scale production.
Análisis De Reacciones Químicas
1-(5-Bromo-2-methoxyphenyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alkoxides) to modify the compound.
Reduction: Reduction of the nitro group (if present) to the corresponding amine can be achieved using reducing agents.
Oxidation: Oxidation of the methoxy group may lead to the corresponding phenol.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxyphenyl)piperazine finds applications in various fields:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates, especially in the context of central nervous system disorders.
Biological Studies: Researchers explore its interactions with receptors, enzymes, and transporters.
Industry: It may be used as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It could involve binding to receptors, modulating signaling pathways, or affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
1-(5-Bromo-2-methoxyphenyl)piperazine shares similarities with related compounds such as:
- 5-Bromo-2-methoxyaniline
- Piperazine derivatives
Its uniqueness lies in the combination of the bromine atom, methoxy group, and piperazine ring, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Clave InChI |
ZJOFYZGLRSDPRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


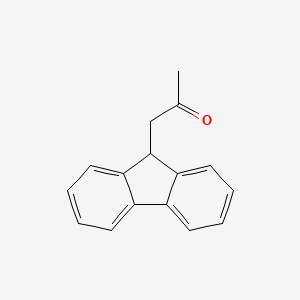
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)

![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
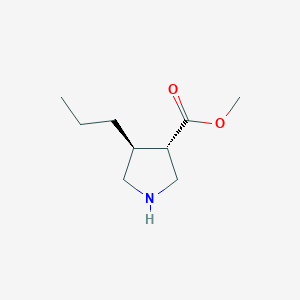
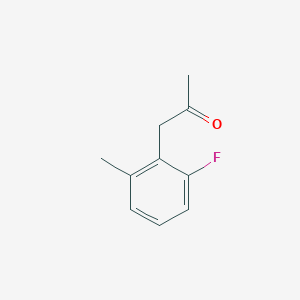
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
